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4-(2-Methylbutyl)piperidine

Cat. No.: B13618649
M. Wt: 155.28 g/mol
InChI Key: RDGQWZUMQKLYFK-UHFFFAOYSA-N
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Description

Contextual Significance of Piperidine (B6355638) Derivatives in Chemical Synthesis and Methodology Development

Piperidine derivatives are ubiquitous in organic chemistry, forming the structural core of a multitude of pharmaceuticals and biologically active compounds. nih.govresearchgate.netnih.gov The piperidine motif is a key structural feature in many alkaloids, which are naturally occurring compounds with significant physiological effects. wikipedia.org The versatility of the piperidine ring allows for a wide range of chemical modifications, making it a valuable building block in the synthesis of complex molecules. nih.govresearchgate.net

The development of novel synthetic methodologies for the construction and functionalization of the piperidine ring is an active area of research. nih.gov These methods often focus on achieving high levels of stereoselectivity, which is crucial for the biological activity of the final products. nih.gov Key synthetic strategies include the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and multicomponent reactions. nih.govnih.gov The continuous evolution of these synthetic tools enables chemists to access a diverse range of substituted piperidines with tailored properties. nih.gov

Strategic Importance of the 4-(2-Methylbutyl) Substituted Piperidine Scaffold in Complex Chemical Architectures

The strategic placement of a 2-methylbutyl group at the 4-position of the piperidine ring in 4-(2-Methylbutyl)piperidine introduces a chiral side chain, which can significantly influence the molecule's interaction with biological targets. The presence of this branched alkyl group can enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic properties of drug candidates. researchgate.net

The 4-substituted piperidine scaffold is a common motif in medicinal chemistry, and the introduction of an alkyl group at this position has been shown to be advantageous in various contexts. For instance, the alkyl substituent can modulate the basicity of the piperidine nitrogen and influence the conformational preferences of the ring, thereby affecting receptor binding and selectivity. researchgate.netthieme-connect.com The development of synthetic routes to access enantiomerically pure 4-alkylpiperidines is therefore of considerable interest for the construction of complex and biologically active molecules. researchgate.net

Historical Trajectories in the Chemical Synthesis and Reactivity Studies of Related Piperidines

The history of piperidine chemistry dates back to the 19th century with the isolation of piperidine itself from black pepper. wikipedia.orgatamanchemicals.com Early synthetic efforts focused on the reduction of pyridine, a method that remains relevant in industrial production today. wikipedia.orgnih.gov Over the decades, the synthetic repertoire for accessing piperidines has expanded dramatically.

Key historical developments include:

The Hofmann-Löffler-Freytag reaction: An early example of a radical-mediated cyclization to form pyrrolidines and piperidines.

The Pictet-Spengler reaction: A classic method for the synthesis of tetrahydroisoquinolines, which can be seen as a benzo-fused piperidine system.

Catalytic Hydrogenation: The development of various catalysts, including those based on molybdenum disulfide, has been crucial for the efficient and large-scale synthesis of piperidines from pyridines. wikipedia.org

Aza-Diels-Alder reactions: This cycloaddition approach has become a powerful tool for the stereocontrolled synthesis of highly substituted piperidines.

Reactivity studies of piperidines have historically focused on the nucleophilicity of the nitrogen atom and the conformational analysis of the six-membered ring. wikipedia.org The introduction of substituents, such as the 2-methylbutyl group, adds complexity to these studies, influencing both the electronic and steric properties of the molecule. The investigation of the reactivity of such substituted piperidines continues to be an important area of research, providing fundamental insights into their chemical behavior and potential applications.

Chemical Profile of this compound

PropertyValue
CAS Number 1509644-47-6 chemsrc.combldpharm.com
Molecular Formula C10H21N chemsrc.com
Molecular Weight 155.28 g/mol chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21N B13618649 4-(2-Methylbutyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

4-(2-methylbutyl)piperidine

InChI

InChI=1S/C10H21N/c1-3-9(2)8-10-4-6-11-7-5-10/h9-11H,3-8H2,1-2H3

InChI Key

RDGQWZUMQKLYFK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1CCNCC1

Origin of Product

United States

Methodologies for the Chemical Synthesis of 4 2 Methylbutyl Piperidine

Retrosynthetic Analysis of the 4-(2-Methylbutyl)piperidine Core Structure

A logical retrosynthetic analysis of this compound begins with the disconnection of the piperidine (B6355638) ring. A primary disconnection strategy involves the hydrogenation of a more readily accessible aromatic precursor, 4-(2-methylbutyl)pyridine. This simplifies the synthesis to the preparation of the substituted pyridine (B92270).

Further disconnection of 4-(2-methylbutyl)pyridine can be envisioned through two main pathways:

Alkylation of a preformed pyridine ring: This approach involves the introduction of the 2-methylbutyl group onto a pyridine scaffold. For instance, the reaction of a 4-halopyridine with a (2-methylbutyl)metal reagent or the alkylation of a pyridine-4-yl anion equivalent. A plausible precursor could be 4-ethylpyridine, which can be deprotonated at the benzylic position and subsequently alkylated.

Construction of the pyridine ring: This strategy involves the formation of the pyridine ring from acyclic precursors already bearing the 2-methylbutyl moiety. This could be achieved through multicomponent reactions like the Hantzsch pyridine synthesis, where an aldehyde, a β-ketoester, and ammonia or an ammonia equivalent are condensed.

This analysis provides a strategic roadmap, guiding the selection of appropriate starting materials and reaction sequences for the synthesis of the target molecule.

Classical Cyclization and Ring-Forming Strategies for Piperidine Scaffold Construction

Classical methods for constructing the piperidine scaffold remain valuable for their robustness and scalability. These strategies can be broadly divided into intramolecular and intermolecular approaches.

Intramolecular Cyclization Approaches (e.g., radical, electrophilic, aza-Michael)

Intramolecular cyclization involves the formation of the piperidine ring from a single linear precursor containing both the nitrogen atom and the necessary carbon framework.

Radical Cyclization: This method can be employed for the synthesis of substituted piperidines. For instance, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates using a radical initiator can lead to the formation of 2,4-disubstituted piperidines nih.govorganic-chemistry.org. The diastereoselectivity of such reactions can be influenced by the choice of the radical mediator nih.govorganic-chemistry.org.

Electrophilic Cyclization: Acid-catalyzed cyclization of substrates containing both a nucleophilic nitrogen and an electrophilic carbon center can lead to piperidine ring formation. For instance, Brønsted acids can catalyze the intramolecular cyclization of alkylpyridines bearing aldehyde or ketone functionalities in their side chains nih.gov.

Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound is a powerful tool for piperidine synthesis. This approach allows for the formation of functionalized piperidines with good control over stereochemistry, depending on the substrate and reaction conditions.

Intermolecular Annulation Reactions

Intermolecular annulation reactions involve the construction of the piperidine ring from two or more separate components. These methods offer a high degree of flexibility in accessing a wide range of substituted piperidines.

[4+2] Annulation: Phosphine-catalyzed [4+2] annulation of δ-sulfonamido-substituted enones with 1,1-dicyanoalkenes provides a route to highly functionalized piperidine derivatives under mild conditions acs.org. This approach allows for the construction of the piperidine ring with good to excellent diastereoselectivities acs.org. Divergent intermolecular coupling strategies, where the reaction pathway can be tuned to favor either [3+2] or [4+2] annulation, offer access to both pyrrolidine and piperidine scaffolds from common precursors nih.govrsc.org. The selectivity between these pathways can often be controlled by the choice of reagents and reaction conditions nih.govrsc.org.

Modern and Stereoselective Approaches to this compound and its Chiral Analogs

Modern synthetic methods focus on achieving high levels of stereocontrol, which is crucial for the synthesis of chiral molecules like this compound, where the 2-methylbutyl group contains a stereocenter.

Asymmetric Catalysis in the Enantioselective Synthesis of Chiral Piperidine Derivatives

Asymmetric catalysis offers an efficient way to introduce chirality and synthesize enantiomerically enriched piperidine derivatives.

Asymmetric Hydrogenation: The asymmetric hydrogenation of substituted pyridinium salts is a powerful strategy for the synthesis of chiral piperidines dicp.ac.cn. Iridium complexes with chiral phosphine ligands have proven effective for the enantioselective hydrogenation of various pyridinium salts, yielding piperidines with high enantioselectivity dicp.ac.cnwikipedia.org. This method is particularly attractive as it can directly convert an achiral precursor into a chiral product in a single step. For the synthesis of chiral this compound, this would involve the preparation of 4-(2-methylbutyl)pyridinium salt followed by asymmetric hydrogenation.

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Ir-MaxPHOXNonchelating Olefinsup to 99% nih.gov
Iridium(I)/chiral phosphine/I2Activated 2-pyridiniums>90% wikipedia.org
Chiral Brønsted acid/Hantzsh esterActivated 2-alkyl pyridines- wikipedia.org

Aza-Prins Cyclization: The aza-Prins cyclization is a versatile method for the synthesis of 4-hydroxypiperidines, which can be further functionalized. The development of catalytic asymmetric versions of this reaction allows for the stereoselective construction of the piperidine ring nih.govrsc.org. By employing a chiral catalyst, it is possible to control the stereochemistry of the newly formed stereocenters nih.gov.

Chiral Auxiliary-Mediated Syntheses for Absolute Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary can be removed.

Alkylation of Chiral Enolates: Chiral auxiliaries, such as Evans oxazolidinones, can be attached to a precursor molecule to control the stereoselective alkylation of its enolate harvard.edursc.orgwikipedia.org. In the context of this compound synthesis, a chiral auxiliary could be used to control the introduction of the 2-methylbutyl group onto a suitable piperidine precursor with high diastereoselectivity harvard.edursc.orgwikipedia.org. This approach provides a reliable method for establishing the absolute stereochemistry of the chiral center in the side chain wikipedia.org.

Radical-Mediated C-H Cyanation: A novel approach for the synthesis of chiral piperidines involves the enantioselective, radical-mediated δ C-H cyanation of acyclic amines nih.gov. This method utilizes a chiral copper catalyst to achieve high enantioselectivity in the formation of δ-amino nitriles, which can then be cyclized to form chiral piperidines nih.gov.

Chiral Auxiliary TypeApplicationKey Features
Evans OxazolidinonesAsymmetric alkylationHigh diastereoselectivity, reliable stereocontrol, removable auxiliary.
Pseudoephedrine AmidesAsymmetric alkylationDiastereoselective enolate alkylation, auxiliary directs the approach of the electrophile. wikipedia.org

Installation of the 4-(2-Methylbutyl) Substituent via Directed Functionalization

The direct installation of the 2-methylbutyl group onto the C4 position of the piperidine ring is a key synthetic challenge. Modern organic chemistry offers several powerful methods for the directed functionalization of C-H bonds, which are traditionally considered unreactive.

Alkylation and Cross-Coupling Methodologies at the C4 Position

Direct C-H functionalization at the C4 position of the piperidine ring represents a highly atom-economical approach to installing the 2-methylbutyl substituent. The C-H bonds at the C4 position are sterically accessible but electronically less activated than the C2 position. Overcoming this selectivity challenge is a key focus of modern synthetic methods.

Catalyst-Controlled C-H Functionalization: Recent advances have shown that the site selectivity of C-H functionalization on the piperidine ring can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. researchgate.netrasayanjournal.co.in Rhodium and palladium catalysts have been particularly effective in this regard. For instance, specific rhodium catalysts, when used with N-α-oxoarylacetyl-piperidines, have been shown to direct functionalization to the C4 position. researchgate.net This is achieved by designing catalysts with sufficient steric bulk to disfavor reaction at the electronically preferred C2 position, thereby promoting functionalization at the more accessible C4 site. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are another powerful tool for forming C-C bonds at the C4 position. The Negishi cross-coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium catalyst, has been successfully applied to the synthesis of 2,4-disubstituted piperidines. By preparing a 2-substituted piperidin-4-ylzinc reagent, a subsequent coupling with an appropriate electrophile (e.g., a 2-methylbutyl halide) would install the desired substituent at the C4 position with high diastereoselectivity.

Radical cross-coupling methods have also emerged as a robust strategy. These reactions often proceed under mild conditions and exhibit broad functional group tolerance. For example, Ni-electrocatalytic decarboxylative cross-coupling can be used to couple hydroxypiperidines with various partners, demonstrating the potential for modular assembly of complex piperidine derivatives. ntu.edu.sg

The table below provides an overview of selected C4-functionalization methodologies.

Methodology Catalyst/Reagent Description Key Features
Rhodium-Catalyzed C-H Insertion Dirhodium catalysts (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄)Insertion of a rhodium carbene into a C4 C-H bond.Catalyst and protecting group control regioselectivity. researchgate.net
Palladium-Catalyzed C-H Arylation Palladium(II) acetate with a directing groupDirected C-H activation at C4 using a C3-linked directing group.High regio- and stereoselectivity.
Negishi Cross-Coupling Palladium catalyst (e.g., Pd(dba)₂) with an organozinc reagentCoupling of a piperidin-4-ylzinc species with an organic halide.Divergent synthesis of cis- and trans-isomers is possible.
Radical Cross-Coupling Nickel catalystsCoupling of a piperidine-derived radical with a coupling partner.Mild reaction conditions and good functional group tolerance. ntu.edu.sg

Functional Group Interconversions Leading to the 2-Methylbutyl Moiety

An alternative to direct C-H functionalization is a two-step approach involving the introduction of a functional group at the C4 position, followed by its conversion into the 2-methylbutyl moiety. A common and versatile intermediate for this strategy is a 4-piperidone (B1582916), where the C4 position is occupied by a carbonyl group.

The synthesis of 4-piperidones can be achieved through various established methods, such as the Dieckmann condensation of diesters derived from the double Michael addition of a primary amine to an acrylate. mdpi.com Once the 4-piperidone is obtained (typically with a suitable protecting group on the nitrogen, such as a Boc group), the carbonyl group serves as a handle for further elaboration.

Several classic organic reactions can be employed to transform the ketone into the desired alkyl group:

Wittig Reaction: The 4-piperidone can be reacted with a phosphorus ylide, specifically isobutyltriphenylphosphonium bromide, in the presence of a strong base. This reaction would form a 4-(2-methylpropylidene)piperidine intermediate.

Grignard Reaction: Addition of a sec-butylmagnesium halide to the 4-piperidone would yield a tertiary alcohol, 4-(sec-butyl)-4-hydroxypiperidine.

Reduction/Deoxygenation: The alkene intermediate from the Wittig reaction can be reduced to the final this compound via catalytic hydrogenation (e.g., using H₂ and a palladium catalyst). The tertiary alcohol from the Grignard reaction would require a deoxygenation step, such as a Barton-McCombie deoxygenation or conversion to a halide or tosylate followed by reductive removal, to arrive at the target compound.

A plausible synthetic sequence is outlined in the table below:

Step Reaction Reagents Intermediate/Product
1 Wittig OlefinationIsobutyltriphenylphosphonium bromide, strong base (e.g., n-BuLi)N-protected-4-(2-methylpropylidene)piperidine
2 Catalytic HydrogenationH₂, Pd/CN-protected-4-(2-methylbutyl)piperidine
3 DeprotectionAcid (e.g., TFA for Boc group)This compound

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Solvent-Free and Aqueous Reaction Conditions

Traditional organic synthesis often relies on volatile and hazardous organic solvents. A key goal of green chemistry is to minimize or eliminate their use.

Aqueous Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com Several synthetic methodologies for piperidine synthesis can be adapted to aqueous conditions. For example, certain hydrogenation reactions of pyridine derivatives to form piperidines can be carried out in water using heterogeneous catalysts. nih.gov Furthermore, biocatalytic transformations, as discussed in section 2.3.3, are typically performed in aqueous media under mild temperature and pressure conditions, making them inherently greener. One-pot syntheses of nitrogen heterocycles in alkaline aqueous medium under microwave irradiation have also been reported, offering an efficient and environmentally friendly approach. organic-chemistry.org

Solvent-Free Reactions: Solvent-free, or solid-state, reactions represent another significant advancement in green synthesis. These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support. researchgate.net This approach, known as mechanochemistry, can lead to shorter reaction times, higher yields, and simplified work-up procedures, as the need for solvent removal is eliminated. Condensation reactions, such as those used to form piperidone intermediates, have been successfully carried out under solvent-free "grindstone" conditions. researchgate.net

Atom-Economy and E-Factor Considerations in Process Design

Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. wordpress.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as addition and cycloaddition reactions, are considered "greener" because they generate minimal waste. In contrast, substitution and elimination reactions, as well as those requiring protecting groups or stoichiometric reagents (like the Wittig reaction), often have poor atom economy. For the synthesis of this compound, a direct C-H functionalization approach would have a significantly higher atom economy than a multi-step sequence involving a Wittig reagent, which generates triphenylphosphine oxide as a high-molecular-weight byproduct.

E-Factor (Environmental Factor): The E-Factor, introduced by Roger Sheldon, provides a more comprehensive measure of the environmental impact of a chemical process by quantifying the amount of waste produced. chembam.com It is defined as:

E-Factor = Total Mass of Waste / Mass of Product

The ideal E-factor is zero. libretexts.org The pharmaceutical industry traditionally has very high E-factors (often between 25 and 100 or more), largely due to the use of multi-step syntheses with stoichiometric reagents and extensive purification steps. chembam.com By adopting greener synthetic strategies, the E-factor can be significantly reduced. For example, using catalytic reactions instead of stoichiometric ones, minimizing the use of solvents and protecting groups, and designing convergent synthetic routes all contribute to a lower E-factor and a more sustainable process. yale.edu Biocatalytic routes are particularly advantageous in this regard, often leading to a substantial reduction in the E-factor compared to traditional chemical methods.

Flow Chemistry and Continuous Processing in the Synthesis of this compound

The application of flow chemistry and continuous processing offers significant advantages for the synthesis of this compound, particularly in the critical hydrogenation step of a suitable pyridine precursor. This modern synthetic approach allows for enhanced control over reaction parameters, improved safety, and scalability compared to traditional batch methods. The synthesis can be envisioned as a two-stage process: the initial batch or flow synthesis of the 4-(2-methylbutyl)pyridine precursor, followed by its continuous hydrogenation to the desired piperidine product.

A plausible and efficient method for the synthesis of the key intermediate, 4-(2-methylbutyl)pyridine, involves a palladium- or nickel-catalyzed cross-coupling reaction. For instance, a Negishi or Kumada coupling reaction could be employed. This would typically involve the reaction of a 4-halopyridine, such as 4-bromopyridine, with a (2-methylbutyl)zinc halide or a (2-methylbutyl)magnesium halide (a Grignard reagent), respectively. These reactions are well-established for creating carbon-carbon bonds with good functional group tolerance and yield.

The core of the continuous processing approach lies in the catalytic hydrogenation of the 4-(2-methylbutyl)pyridine intermediate. This transformation is particularly well-suited for flow chemistry for several reasons. The hydrogenation of aromatic rings, such as pyridine, often necessitates high pressures and temperatures, which can pose safety risks in large-scale batch reactors. thalesnano.com Flow reactors, with their small reaction volumes at any given moment, inherently mitigate these risks. thalesnano.com

Modern flow hydrogenation reactors, such as the H-Cube® system, are designed to handle these demanding conditions safely and efficiently. thalesnano.com These systems typically feature a packed-bed reactor containing a heterogeneous catalyst. A solution of the pyridine substrate is pumped through this heated and pressurized reactor, where it comes into contact with the catalyst and in-situ generated hydrogen.

For the continuous hydrogenation of 4-(2-methylbutyl)pyridine, a packed-bed reactor containing a supported precious metal catalyst would be employed. Common catalysts for pyridine hydrogenation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C). thalesnano.comresearchgate.net The choice of catalyst, along with other parameters, can influence the reaction's efficiency and selectivity.

The key parameters that can be precisely controlled in a continuous flow setup include temperature, pressure, and substrate flow rate. The ability to fine-tune these parameters allows for rapid reaction optimization to achieve high conversion and yield. For instance, studies on the hydrogenation of functionalized pyridines have shown that full conversion can often be achieved at temperatures ranging from 60-100°C and pressures from 30-100 bar, with flow rates typically around 0.5 to 1.0 mL/min. thalesnano.com The small internal volume of the flow reactor ensures excellent heat and mass transfer, leading to more consistent product quality.

The output from the flow reactor is a continuous stream of the product solution. This setup allows for the integration of in-line purification techniques, potentially leading to a fully continuous manufacturing process from the pyridine precursor to the final purified this compound. The use of packed-bed reactors also simplifies product work-up, as the heterogeneous catalyst is contained within the reactor, eliminating the need for filtration. u-szeged.hu

The following interactive data table summarizes typical research findings for the continuous flow hydrogenation of substituted pyridines, which are analogous to the synthesis of this compound.

PrecursorCatalystTemperature (°C)Pressure (bar)Flow Rate (mL/min)Conversion/YieldReference
Pyridine-2-acetic ester10% Pd/C8080-900.5Full Conversion thalesnano.com
Ethyl nicotinate10% Pt/C1001000.592% Yield beilstein-journals.org
Methyl-nicotinate10% Pd/C9080Not Specified90% Yield thalesnano.com
Substituted PyridinesPt/C, Pd/C, Rh/C60-8030-800.5Full Conversion researchgate.net
Alpha-picolineRaney Nickel100100Not Specified~91% Conversion u-szeged.hu

Chemical Reactivity and Transformation Studies of 4 2 Methylbutyl Piperidine

Fundamental Reactivity of the Piperidine (B6355638) Nitrogen in 4-(2-Methylbutyl)piperidine

The lone pair of electrons on the nitrogen atom of the piperidine ring is the central point of its fundamental reactivity, bestowing upon it nucleophilic and basic characteristics. This allows the nitrogen to readily participate in a variety of chemical transformations, making it a key site for molecular modification.

The nitrogen atom in this compound acts as a potent nucleophile, readily engaging in reactions with a range of electrophiles. This reactivity is the foundation for numerous N-functionalization strategies, including N-alkylation and N-acylation.

N-Alkylation is a common method for introducing alkyl groups onto the piperidine nitrogen. This can be achieved by reacting this compound with alkyl halides. google.com The reaction typically proceeds via an SN2 mechanism. To prevent the formation of quaternary ammonium (B1175870) salts from over-alkylation, the reaction conditions can be controlled, for instance, by the slow addition of the alkylating agent to an excess of the amine. researchgate.net Alternative methods include reductive amination, which involves the reaction with a carbonyl compound. google.com Common conditions for N-alkylation involve the use of a base, such as potassium carbonate (K₂CO₃), in a solvent like dimethylformamide (DMF). researchgate.net

N-Acylation involves the introduction of an acyl group to the nitrogen atom, forming an amide. This is typically accomplished by reacting this compound with acylating agents like acyl chlorides or anhydrides. google.comnih.gov For instance, reacting piperidine with acetic anhydride results in the formation of 1-acetylpiperidine. nih.gov This transformation is significant as it alters the electronic properties of the nitrogen, reducing its basicity and nucleophilicity due to the electron-withdrawing nature of the carbonyl group.

Table 1: N-Functionalization Reactions of Piperidine Derivatives

Reaction Type Reagents Product Type General Conditions
N-Alkylation Alkyl Halide, K₂CO₃ N-Alkylpiperidine Dry DMF, Room Temperature
N-Alkylation (Reductive) Aldehyde or Ketone, Reducing Agent N-Alkylpiperidine Varies with reducing agent
N-Acylation Acyl Chloride or Anhydride N-Acylpiperidine Typically in a non-protic solvent

Piperidine and its derivatives are widely used as basic organocatalysts in a variety of organic transformations. researchgate.net They can function as Brønsted or Lewis bases to activate substrates and facilitate reactions. The nitrogen atom's lone pair can abstract a proton, or the amine can act as a nucleophilic catalyst, forming a reactive intermediate such as an enamine or an iminium ion.

Given its structure as a secondary amine, this compound can be expected to catalyze reactions such as:

Michael Additions: Facilitating the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Knoevenagel Condensations: Catalyzing the reaction between an aldehyde or ketone and an active methylene (B1212753) compound.

Aldol Reactions: Promoting the formation of β-hydroxy carbonyl compounds.

The steric bulk of the 4-(2-methylbutyl) group might influence the stereochemical outcome of catalyzed reactions, potentially offering a degree of stereoinduction, although this would be less direct than if the chirality were closer to the nitrogen center.

Reactivity at the Piperidine Ring Carbon Atoms of this compound

While the nitrogen atom is the most reactive site, the carbon atoms of the piperidine ring can also undergo various transformations, including C-H functionalization, ring-opening, and redox reactions.

Direct functionalization of C-H bonds on the piperidine ring is a powerful strategy for introducing molecular complexity. researchgate.net These methods often rely on transition metal catalysis to achieve high selectivity.

For N-alkyl piperidines, a common strategy is the α-functionalization, which occurs at the carbon atom adjacent to the nitrogen. semanticscholar.orgnih.govacs.org This process often involves the in situ formation of an iminium ion intermediate, which is then attacked by a nucleophile. nih.govacs.org This approach allows for the introduction of various substituents at the C2 and C6 positions of the piperidine ring. The regioselectivity can often be controlled by the choice of catalyst and directing groups. nih.gov

Palladium-catalyzed C-H activation is another prominent methodology. nih.govresearchgate.net By using a directing group, often attached to the piperidine nitrogen, a palladium catalyst can be guided to a specific C-H bond (e.g., at the C2, C3, or C4 position) to facilitate arylation, acetoxylation, or other coupling reactions. researchgate.net While these methods are powerful, their application to this compound would typically first require N-functionalization with a suitable directing group.

Table 2: C-H Functionalization Strategies for Piperidine Scaffolds

Method Position Catalyst/Reagents Key Intermediate
α-Functionalization C2, C6 Varies (e.g., photoredox, metal-based) Iminium Ion
Directed C-H Activation C2, C3, C4 Palladium, Rhodium, etc. Metallacycle

The piperidine ring is generally stable, but under specific conditions, it can undergo ring-opening or ring-expansion reactions. These transformations are less common than functionalization but provide pathways to different heterocyclic or acyclic structures.

Ring-Expansion reactions can be used to synthesize larger heterocycles, such as azepanes. rwth-aachen.de For example, ring expansion of substituted prolinols via an aziridinium intermediate can yield 3-substituted piperidines. nih.gov While this describes the formation of piperidines, analogous strategies could potentially be envisioned to expand the this compound ring into a seven-membered azepane derivative, although this is a synthetic challenge.

Ring-Contraction from piperidines to pyrrolidines has also been reported. These methods often involve oxidative C-N bond cleavage followed by intramolecular C-N bond reformation. nih.gov Photomediated ring contractions of N-substituted piperidines provide another route to substituted pyrrolidines. nih.gov

Ring-Opening reactions typically require harsh conditions or specific activation. For example, the reaction of bicyclic amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) with benzynes can lead to ring-opening and the formation of substituted piperazines. researchgate.net While not directly applicable to a simple monosubstituted piperidine, this illustrates the principle of ring cleavage through the formation of a reactive quaternary ammonium intermediate. Ring-opening of activated aziridines is a common route to β-substituted amines, highlighting the utility of strained rings in synthesis, which contrasts with the relative stability of the piperidine ring. mdpi.comresearchgate.net

The piperidine ring can undergo both oxidative and reductive transformations, altering the saturation level of the heterocycle.

Oxidative transformations , primarily dehydrogenation, convert the piperidine ring into the corresponding pyridine (B92270). This is a synthetically important reaction for accessing the aromatic pyridine core from a saturated precursor. Acceptorless dehydrogenation, often catalyzed by iridium pincer complexes, can be performed in a continuous-flow system at elevated temperatures. rsc.orgscispace.com Catalytic dehydrogenation can also be achieved using palladium or platinum catalysts. google.com For this compound, this reaction would yield 4-(2-methylbutyl)pyridine.

Reductive transformations are more relevant to the synthesis of piperidines from pyridines rather than the reaction of piperidines themselves. The catalytic hydrogenation of substituted pyridines is a primary and versatile method for producing substituted piperidines, often with high stereoselectivity. nih.gov This process is the reverse of dehydrogenation and is crucial for the synthesis of this compound from its aromatic pyridine analogue.

Table 3: Oxidative and Reductive Transformations

Reaction Starting Material Product Catalyst/Conditions
Dehydrogenation 4-Alkylpiperidine 4-Alkylpyridine Supported Iridium or Platinum Catalyst, High Temperature
Hydrogenation 4-Alkylpyridine 4-Alkylpiperidine Heterogeneous (e.g., Pt, Pd) or Homogeneous Catalysts, H₂

Reactivity of the 2-Methylbutyl Side Chain and Stereochemical Implications

The 2-methylbutyl side chain of this compound is a saturated alkyl group, and its reactivity is generally limited to free-radical reactions under specific conditions.

Free-Radical Halogenation:

One of the primary transformations for an alkyl side chain is free-radical halogenation, typically initiated by UV light or radical initiators. wikipedia.org This type of reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. wikipedia.org For the 2-methylbutyl group, halogenation can occur at any of the carbon atoms, leading to a mixture of constitutional isomers.

The selectivity of halogenation is dependent on the halogen used. Bromination is known to be more selective than chlorination, favoring the substitution of hydrogen atoms at more substituted carbon atoms due to the greater stability of the resulting secondary and tertiary radicals. chadsprep.comyoutube.comyoutube.com In the case of the 2-methylbutyl side chain, the tertiary carbon (C2) would be the most likely site for bromination.

Stereochemical Implications:

The 2-methylbutyl group in this compound contains a stereocenter at the second carbon. If a reaction, such as halogenation, were to occur at this chiral center, it would likely proceed through a planar radical intermediate. This would result in the formation of a racemic mixture of the (R) and (S) enantiomers at that position, assuming the original material was enantiomerically pure.

Reactions at other positions on the side chain could also introduce new stereocenters, leading to the formation of diastereomers. The stereochemical outcome of reactions on the piperidine ring can be influenced by the presence of the chiral 2-methylbutyl group, potentially leading to diastereoselective transformations. However, without specific experimental data for this compound, these remain theoretical considerations based on general principles of stereochemistry. researchgate.net

Neighboring Group Participation:

The nitrogen atom of the piperidine ring, with its lone pair of electrons, could potentially influence reactions on the side chain through neighboring group participation (NGP). wikipedia.orgdalalinstitute.comchem-station.comlibretexts.org NGP can affect reaction rates and stereochemistry by forming cyclic intermediates. For instance, if a leaving group were present on the 2-methylbutyl side chain, the piperidine nitrogen could act as an internal nucleophile, leading to the formation of a bicyclic aziridinium or azetidinium ion intermediate. This would typically result in retention of stereochemistry at the reaction center. dalalinstitute.comchem-station.com

Table 1: Potential Reactivity of the 2-Methylbutyl Side Chain

Reaction TypeReagents/ConditionsPotential ProductsStereochemical Considerations
Free-Radical ChlorinationCl₂, UV lightMixture of monochlorinated isomersFormation of new stereocenters, potential for diastereomeric mixtures.
Free-Radical BrominationBr₂, UV lightPredominantly bromination at the tertiary carbonFormation of new stereocenters, potential for diastereomeric mixtures.

Reaction Mechanisms and Kinetic Studies Involving this compound

Detailed reaction mechanisms and kinetic studies specifically for this compound are not readily found in the surveyed literature. However, the general mechanisms for reactions involving the piperidine moiety and alkyl chains are well-understood.

Mechanisms of Piperidine Ring Reactions:

Reactions involving the piperidine nitrogen, such as N-alkylation or N-acylation, typically proceed through a nucleophilic substitution mechanism (SN2). The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide or acyl halide.

Kinetic Considerations:

Palladium-catalyzed C(sp³)–H arylation at the C4 position of piperidines has been studied, with kinetic investigations and the isolation of palladacycle intermediates providing insight into the reaction mechanism. acs.org Such studies on related systems indicate that both cis- and trans-C(4)–H bonds can be activated, leading to a mixture of diastereomeric products. acs.org

Table 2: General Mechanistic and Kinetic Considerations

Reaction TypeGeneral MechanismFactors Influencing Kinetics
N-Alkylation/N-AcylationSN2Electronic effects (electron-donating nature of the alkyl group), Steric hindrance from the alkyl group.
Free-Radical Halogenation of Side ChainFree-Radical Chain ReactionStability of the intermediate radical, Bond dissociation energies of C-H bonds.
Palladium-Catalyzed C-H ArylationConcerted Metalation-DeprotonationRegio- and stereoselectivity influenced by directing groups.

Derivatives and Analogs of 4 2 Methylbutyl Piperidine: Synthesis and Structural Diversity

Design Principles for Novel 4-(2-Methylbutyl)piperidine Derivatives

The design of novel derivatives based on the this compound scaffold is rooted in the broader principles of medicinal chemistry, where the piperidine (B6355638) ring is a highly valued structural motif. The piperidine framework is one of the most prevalent nitrogen-containing heterocyclic structures found in drugs approved by the U.S. Food and Drug Administration (FDA). bepls.com Its utility stems from its ability to be functionalized, allowing for the creation of three-dimensional structures that can effectively interact with biological targets. whiterose.ac.uk

A key design principle in modern drug discovery is the concept of "escaping from flatland," which posits that molecules with greater three-dimensional complexity often exhibit improved biological activity and selectivity. The non-planar, chair-like conformation of the piperidine ring, combined with the chiral 2-methylbutyl substituent, provides a robust 3D scaffold. Derivatives are designed to explore this chemical space by introducing various functional groups at specific vectors.

The primary objectives behind designing new this compound derivatives include:

Modulating Pharmacological Activity: The 4-alkylpiperidine structure is a key pharmacophore in compounds targeting a range of biological systems, including central nervous system (CNS) diseases and various receptor types. clinmedkaz.orgnih.gov Modifications are intended to enhance affinity for a specific target, improve selectivity over related targets, and fine-tune the desired biological response.

Optimizing Physicochemical Properties: Derivatives are designed to alter properties such as lipophilicity, polarity, and metabolic stability. For instance, adding polar groups can increase water solubility, while strategic modifications can block sites of metabolic degradation, thereby improving a compound's pharmacokinetic profile.

Investigating Structure-Activity Relationships (SAR): The systematic synthesis of a series of analogs allows researchers to understand how specific structural changes influence biological activity. nih.gov By varying substituents on the piperidine nitrogen (N-substitution) or the ring carbons (C-substitution), a detailed SAR profile can be constructed to guide the development of more potent and selective compounds.

The 4-alkylpiperidine moiety serves as a versatile template, and the design of its derivatives is a strategic process aimed at creating novel chemical entities with potentially valuable and precisely controlled properties.

Synthesis of N-Substituted this compound Analogs

The secondary amine of the this compound ring is a prime site for chemical modification, allowing for the straightforward synthesis of a wide array of N-substituted analogs. Standard organic chemistry transformations can be employed to introduce alkyl, acyl, aryl, and other functional groups, significantly diversifying the parent structure.

Common synthetic routes for N-substitution include:

N-Alkylation: This involves the reaction of this compound with an alkyl halide (e.g., R-Br, R-I) in the presence of a base to neutralize the hydrogen halide byproduct. This method is effective for introducing simple alkyl and benzyl (B1604629) groups.

Reductive Amination: A versatile method where the piperidine is reacted with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-substituted amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride.

N-Acylation: The reaction of the piperidine with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine, yields N-acyl derivatives (amides). This introduces a carbonyl group adjacent to the nitrogen, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

N-Arylation: The introduction of an aryl group can be achieved through methods such as the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between the piperidine and an aryl halide.

The following interactive table summarizes these common synthetic strategies for producing N-substituted analogs.

Substitution TypeReagent ClassReaction NameGeneral Product Structure
AlkylationAlkyl Halide (R-X)N-AlkylationN-Alkyl-4-(2-methylbutyl)piperidine
AlkylationAldehyde/Ketone (RCHO/RCOR')Reductive AminationN-Alkyl-4-(2-methylbutyl)piperidine
AcylationAcyl Halide (RCOCl)N-AcylationN-Acyl-4-(2-methylbutyl)piperidine
ArylationAryl Halide (Ar-X)Buchwald-Hartwig AminationN-Aryl-4-(2-methylbutyl)piperidine

These methods provide a robust toolkit for creating extensive libraries of N-substituted this compound analogs for further study.

Synthesis of C-Substituted this compound Analogs

Introducing substituents onto the carbon framework of the piperidine ring is a more complex synthetic challenge than N-substitution but offers access to a different dimension of structural diversity. The synthesis of C-substituted analogs of this compound generally relies on constructing the substituted ring from acyclic precursors or by modifying a correspondingly substituted pyridine (B92270).

A primary strategy involves the hydrogenation of a substituted pyridine ring . This approach allows for the introduction of substituents at various positions prior to the formation of the saturated piperidine ring. The general process is as follows:

Synthesis of a Substituted Pyridine: A pyridine ring bearing the 2-methylbutyl group at the 4-position and other desired substituents at positions 2, 3, 5, or 6 is synthesized.

Catalytic Hydrogenation: The substituted pyridine is then reduced to the corresponding piperidine. This reaction is typically carried out using hydrogen gas over a metal catalyst, such as platinum, palladium, or rhodium. The conditions of the hydrogenation can influence the stereochemistry of the final product, often leading to the formation of specific diastereomers. For example, hydrogenation of 2,3-disubstituted pyridines can be cis-selective. drugbank.com

This method allows for the preparation of various substitution patterns, as detailed in the table below.

Target Substitution PatternSynthetic StrategyKey Features
2-SubstitutedHydrogenation of a 2-R-4-(2-methylbutyl)pyridineCreates a stereocenter at the C2 position.
3-SubstitutedHydrogenation of a 3-R-4-(2-methylbutyl)pyridineCreates a stereocenter at the C3 position.
2,6-DisubstitutedHydrogenation of a 2,6-di-R-4-(2-methylbutyl)pyridineCan yield cis or trans diastereomers depending on conditions.
3,5-DisubstitutedHydrogenation of a 3,5-di-R-4-(2-methylbutyl)pyridineCan yield cis or trans diastereomers.

Alternative, more advanced methods for synthesizing highly substituted piperidines include gold-catalyzed annulation procedures and various intramolecular cyclization cascades, which build the ring from functionalized linear precursors. whiterose.ac.uk These routes offer precise control over the placement of multiple substituents.

Stereoisomers and Enantiomerically Pure Derivatives of this compound

The structural complexity of this compound is enhanced by the presence of a stereocenter in its alkyl side chain. The "2-methylbutyl" group contains a chiral carbon atom (the second carbon of the butyl chain), meaning the parent compound exists as a pair of enantiomers: (S)-4-(2-methylbutyl)piperidine and (R)-4-(2-methylbutyl)piperidine.

The synthesis and study of enantiomerically pure derivatives are crucial, as different stereoisomers of a molecule often exhibit distinct biological activities and pharmacological profiles. There are two primary approaches to obtaining enantiomerically pure analogs:

Chiral Resolution: This classic method involves separating a racemic mixture (a 1:1 mixture of both enantiomers) into its individual components. A common technique is to react the racemic piperidine with a chiral resolving agent, such as a tartaric acid derivative, to form a pair of diastereomeric salts. researchgate.net These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. Once separated, the pure enantiomer of the piperidine can be recovered by removing the resolving agent.

Asymmetric Synthesis: This approach involves building the molecule from the ground up using chiral starting materials or chiral catalysts to control the stereochemical outcome of the reaction. For the synthesis of this compound derivatives, this could involve using an enantiomerically pure form of a 2-methylbutyl precursor. Stereoselective syntheses of substituted piperidines are also well-documented, employing chiral auxiliaries or catalysts to ensure the formation of a single desired stereoisomer. elsevierpure.com For example, stereospecific syntheses can yield chiral piperazine (B1678402) derivatives from epoxy triflates, a principle that can be adapted to piperidine synthesis. elsevierpure.com

The ability to produce stereochemically pure versions of this compound and its derivatives is essential for detailed pharmacological investigations and for developing compounds with optimal therapeutic properties.

Incorporation of the this compound Moiety into Fused and Spirocyclic Systems

Incorporating the this compound scaffold into more complex, rigid structures like fused and spirocyclic systems is a key strategy for exploring novel regions of chemical space. whiterose.ac.ukrsc.org These constrained architectures can lock the molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for biological targets.

Spirocyclic Systems: Spiro-piperidines are bicyclic compounds where the two rings share a single common atom. rsc.org A common synthetic precursor for creating spirocycles at the C4 position is a 4-piperidone (B1582916) derivative. The synthesis would involve converting this compound into N-protected-4-(2-Methylbutyl)piperidin-4-one. This ketone can then serve as a key intermediate for various cyclization reactions.

Strategies for synthesizing 4-spiropiperidines include:

1,4-Addition Reactions: The synthesis of methyl-substituted spiropyrrolidines has been achieved through 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization. researchgate.net

Radical Cyclization: Aryl radical cyclization, accessed through organic photoredox catalysis, can be used to construct spirocyclic piperidines from linear aryl halide precursors. semanticscholar.org

Domino Reactions: Multi-component domino reactions involving azomethine ylides and 3,5-bis(arylidene)-4-piperidones can yield complex spiro-heterocycles. semanticscholar.org

Fused Systems: In fused systems, two rings share two adjacent atoms (a common bond). The synthesis of fused piperidine rings can be achieved through intramolecular reactions that form the second ring onto a pre-existing piperidine structure or by constructing the entire fused system in a concerted fashion. Methods include:

Diels-Alder Reactions: Inverse electron-demand Diels-Alder (iEDDA) reactions can be used to create fused-ring systems.

Intramolecular Cyclization: Various intramolecular cyclization cascades, such as reductive hydroamination/cyclization of alkynes, can form the piperidine ring as part of a fused system. drugbank.com

Manganese-Catalyzed Synthesis: The direct synthesis of ring-fused quinolines and pyridines can be achieved through the reaction of a γ-amino alcohol with a ketone, a strategy adaptable to other fused heterocyclic systems.

These synthetic methodologies enable the transformation of the relatively simple this compound scaffold into intricate, three-dimensional molecules with significant potential for application in materials and medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation of 4 2 Methylbutyl Piperidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules like 4-(2-methylbutyl)piperidine. The piperidine (B6355638) ring exists predominantly in a chair conformation, and the bulky 2-methylbutyl group is expected to preferentially occupy the equatorial position to minimize steric hindrance. This conformational preference significantly influences the chemical shifts and coupling constants of the ring protons.

For a 4-alkylpiperidine analog, 4-methylpiperidine (B120128), the protons on the piperidine ring exhibit characteristic chemical shifts. The axial and equatorial protons at the C2/C6 and C3/C5 positions are diastereotopic and thus have different chemical shifts. Typically, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known substituent effects on the piperidine ring. Actual values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H~1.5 - 2.5 (broad)-
C2-H / C6-H (axial)~2.5 - 2.7~46
C2-H / C6-H (equatorial)~3.0 - 3.2
C3-H / C5-H (axial)~1.1 - 1.3~32
C3-H / C5-H (equatorial)~1.6 - 1.8
C4-H (axial)~1.2 - 1.4~39
C1'-H₂~1.2 - 1.4~40
C2'-H~1.5 - 1.7~34
C3'-H₂~1.1 - 1.3~26
C4'-H₃~0.8 - 0.9~11
C2'-CH₃~0.8 - 0.9~19

While 1D NMR provides initial data, 2D NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and confirming the molecule's structure. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the C2/C6 protons and the C3/C5 protons, and between the C3/C5 protons and the C4 proton. Within the side chain, correlations would be observed from the C1' methylene (B1212753) protons to the C2' methine proton, which in turn would couple to both the C2'-methyl protons and the C3' methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. researchgate.net This technique is crucial for assigning the carbon signals based on the already-assigned proton signals. For instance, the proton signal at ~3.0-3.2 ppm (C2/C6-Hₑₒ) would show a cross-peak to the carbon signal at ~46 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (typically 2-3 bonds) between protons and carbons, which is vital for connecting different spin systems. researchgate.net Key HMBC correlations would include those from the C2'-methyl protons to the C1', C2', and C3' carbons of the side chain, and from the C1' methylene protons to the C3, C4, and C5 carbons of the piperidine ring, confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry and conformation. mdpi.com For the equatorial conformer of this compound, NOESY would show strong cross-peaks between the axial protons at C2, C4, and C6, and between the axial protons at C3 and C5. The spatial relationship between the side chain and the ring could also be probed, expecting correlations between the C4-H proton and the C1'-H₂ protons of the side chain.

The piperidine ring is not static but undergoes a dynamic "chair-flip" or ring inversion process. In this compound, this process exchanges the axial and equatorial environments. However, due to the large energetic preference for the equatorial conformer, the population of the axial conformer is very low.

Dynamic NMR (DNMR) studies, conducted by recording NMR spectra at variable temperatures, can be used to quantify the energy barrier for this ring inversion. As the temperature is lowered, the rate of inversion slows down. At a certain temperature, known as the coalescence temperature (Tc), the separate signals for the axial and equatorial protons (e.g., at C2/C6) broaden and merge into a single peak. Below this temperature, the signals may resolve again. The free energy of activation (ΔG‡) for the inversion process can be calculated from Tc. For piperidine itself, the ring inversion barrier is approximately 10.4 kcal/mol. The barrier for 4-substituted piperidines is expected to be of a similar magnitude.

Similarly, rotation around the C-C single bonds within the 2-methylbutyl side chain is also possible. The energy barriers for these rotations are generally low but can sometimes be measured by DNMR if bulky groups hinder free rotation. acs.org For the C4-C1' bond, rotation would be fast on the NMR timescale at room temperature.

X-ray Crystallography of this compound Derivatives and Complexes

X-ray crystallography provides the most definitive structural information for molecules in the solid state. While this compound is a liquid at room temperature, its derivatives, such as hydrochloride or hydrobromide salts, can often be crystallized. chemicalbook.com Analysis of a suitable crystal reveals precise bond lengths, bond angles, and torsional angles.

For a derivative like this compound hydrochloride, the crystal structure would be expected to confirm:

Chair Conformation: The piperidine ring adopts a stable chair conformation.

Equatorial Substituent: The 2-methylbutyl group occupies an equatorial position to minimize 1,3-diaxial interactions.

Protonation Site: The nitrogen atom is protonated, forming an ammonium (B1175870) salt with the chloride counter-ion.

Intermolecular Interactions: The crystal packing would be stabilized by hydrogen bonds between the N⁺-H group and the chloride ions, as well as weaker van der Waals interactions.

The table below shows representative crystallographic data for a closely related compound, 4-methylpiperidine hydrochloride, which illustrates the type of information obtained from such an analysis. nist.govchemeo.com

Table 2: Representative Crystallographic Data for an Analog, 4-Methylpiperidine Hydrochloride

ParameterValue
Chemical FormulaC₆H₁₄ClN
Molecular Weight135.64 g/mol
Crystal System(Example) Orthorhombic
Space Group(Example) P2₁2₁2₁
Key FeaturesConfirms chair conformation with equatorial methyl group. Shows N-H···Cl hydrogen bonding.

Advanced Mass Spectrometry for Mechanistic and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of a compound and for deducing its structure from fragmentation patterns. nih.gov For this compound, Electron Ionization (EI) would likely be used, while softer ionization techniques like Electrospray Ionization (ESI) would be employed for derivatives or complexes. researchgate.net

The fragmentation of 4-alkylpiperidines under EI-MS is typically dominated by cleavage alpha to the nitrogen atom. The major fragmentation pathways would be:

Loss of the side chain: Cleavage of the C4-C1' bond, leading to a fragment ion corresponding to the piperidine ring losing the C₅H₁₁ alkyl group.

Ring opening: Alpha-cleavage between C2-N or C6-N followed by rearrangement and further fragmentation. A characteristic fragment at m/z 84, corresponding to the loss of the C4 substituent and a hydrogen atom, is common for 4-substituted piperidines. scielo.br

Loss of a smaller fragment from the side chain: For example, loss of an ethyl or propyl radical from the 2-methylbutyl group.

Tandem mass spectrometry (MS/MS) on the protonated molecule [M+H]⁺ generated by ESI can provide more detailed structural information by analyzing the fragmentation of a selected parent ion. scispace.com Isotopic labeling studies, for example, by replacing the N-H proton with deuterium (B1214612) (N-D), can help confirm fragmentation mechanisms by observing the corresponding mass shift in the fragment ions.

Table 3: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound (MW=155.29)

m/zPredicted Fragment IdentityFragmentation Pathway
155[M]⁺Molecular Ion
140[M - CH₃]⁺Loss of a methyl radical from side chain
84[M - C₅H₁₁]⁺Loss of the 2-methylbutyl radical (α-cleavage at C4)
70[C₅H₁₀]⁺Fragment from ring opening

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to its conformation. nih.gov The spectra are governed by the vibrations of the chemical bonds (stretching, bending, etc.).

For this compound, the key vibrational modes include:

N-H Stretching: A moderate to weak band in the IR spectrum around 3300-3400 cm⁻¹. This band is often broad due to hydrogen bonding. researchgate.net

C-H Stretching: Strong bands in both IR and Raman spectra between 2800 and 3000 cm⁻¹ corresponding to the CH₂, CH₃, and CH groups of the piperidine ring and the alkyl side chain. scispace.com

CH₂ Bending (Scissoring): A characteristic absorption around 1450 cm⁻¹.

Ring Vibrations: A complex series of bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-C stretching and C-N stretching of the piperidine ring. These bands are sensitive to the chair conformation of the ring. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used to calculate the vibrational frequencies and intensities. researchgate.netresearchgate.net Comparing the experimental IR and Raman spectra with the calculated spectrum for a proposed structure (e.g., the equatorial conformer) helps to confirm the structure and allows for a detailed assignment of the observed vibrational bands.

Table 4: Characteristic Vibrational Frequencies for 4-Alkylpiperidines

Vibrational ModeApproximate Frequency (cm⁻¹)Typical Intensity
N-H Stretch3300 - 3400Medium-Weak, Broad (IR)
C-H Stretch (Aliphatic)2850 - 2960Strong (IR, Raman)
CH₂ Scissoring~1450Medium (IR)
C-N Stretch1100 - 1200Medium (IR)
Piperidine Ring Breathing/Deformation800 - 1050Variable (Fingerprint Region)

Theoretical and Computational Studies of 4 2 Methylbutyl Piperidine

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the most stable three-dimensional structure and electronic properties of a molecule. For 4-(2-methylbutyl)piperidine, these calculations would be performed to obtain a detailed picture of its geometry and reactivity.

Molecular Geometry: The primary goal of geometry optimization is to find the lowest energy arrangement of atoms. It is well-established that the piperidine (B6355638) ring adopts a stable chair conformation, similar to cyclohexane. wikipedia.org The key structural question for this compound is the orientation of the bulky alkyl substituent at the C4 position. Due to significant steric hindrance, the 2-methylbutyl group will overwhelmingly favor the equatorial position to avoid energetically unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on C2 and C6. nih.govacs.org

DFT methods, such as B3LYP, combined with a Pople-style basis set like 6-31G(d,p) or a correlation-consistent basis set like cc-pVTZ, are standard for optimizing the geometry of such organic molecules. researchgate.netresearchgate.net The calculations would predict specific bond lengths, bond angles, and dihedral angles for the most stable conformer (equatorial chair).

Table 1: Predicted Optimized Geometrical Parameters for Equatorial this compound (Illustrative Data) This table presents expected values based on calculations of similar piperidine derivatives.

ParameterAtom(s) InvolvedPredicted Value
Bond Lengths (Å) C2-N1~1.47 Å
C4-C7 (ring-substituent)~1.54 Å
N1-H~1.01 Å
**Bond Angles (°) **C2-N1-C6~111°
C3-C4-C5~110°
N1-C2-C3~110°
Dihedral Angles (°) C6-N1-C2-C3~ -56° (Chair)
C5-C4-C7-C8~180° (Anti-periplanar)

Electronic Structure: The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), dictate its reactivity. DFT calculations provide insight into these properties. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the nitrogen atom's lone pair, indicating its role as a nucleophilic and basic center. The lowest unoccupied molecular orbital (LUMO) would likely be distributed across the σ*-antibonding orbitals of the C-N and C-H bonds. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. researchgate.net

Conformational Analysis of this compound and Its Derivatives

Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. For this compound, this involves mapping the energy changes associated with the movement of the piperidine ring and the rotation of the side chain.

Potential Energy Surface Mapping and Energy Minima IdentificationA Potential Energy Surface (PES) is a multi-dimensional map that relates the molecule's energy to its geometry.libretexts.orgBy systematically changing specific coordinates (e.g., dihedral angles) and calculating the energy at each point, a PES can be generated to identify stable conformations (energy minima) and transition states (saddle points).osti.gov

For this compound, the PES would reveal several key features:

Global Minimum: The global energy minimum would correspond to the chair conformation with the 2-methylbutyl group in the equatorial position.

Local Minima: Higher energy local minima would exist, such as twist-boat conformations, which are intermediates in the ring inversion process. rsc.org The chair conformation with the substituent in the axial position would be a very high-energy conformer, unlikely to be significantly populated at room temperature.

Saddle Points: These represent the transition states between conformers, for example, the half-chair or boat conformations that lie on the pathway of ring inversion.

Table 2: Illustrative Relative Energies of this compound Conformers Based on typical energy differences for substituted cyclohexanes and piperidines.

Conformer4-(2-Methylbutyl) Group PositionExpected Relative Energy (kcal/mol)
ChairEquatorial0 (Global Minimum)
Twist-Boat-~5-6
Boat-~6-7
ChairAxial> 5

Inversion Barriers of the Piperidine Ring and Steric Effects of the 2-Methylbutyl GroupThe piperidine ring is not static and can undergo two primary conformational processes: nitrogen inversion and ring inversion.

Ring Inversion: This is the process where one chair conformation converts to the other ("chair flip") through high-energy twist-boat and boat intermediates. For piperidine, the free energy activation barrier for this process is approximately 10.4 kcal/mol. wikipedia.org The barrier for this compound is expected to be of a similar magnitude. However, because the axial conformer is so energetically unfavorable, the equilibrium lies almost entirely on the side of the equatorial conformer.

Nitrogen Inversion: This involves the rapid flipping of the nitrogen atom's lone pair and the attached hydrogen, converting the axial N-H bond to equatorial and vice-versa. This process has a much lower energy barrier than ring inversion, estimated at around 6.1 kcal/mol for piperidine. wikipedia.org

The dominant factor in the conformational analysis of this molecule is the steric effect of the 2-methylbutyl group. This bulky substituent creates significant repulsive steric strain (1,3-diaxial interactions) when forced into an axial position. acs.orgstackexchange.com This strain is the primary reason for the pronounced preference for the equatorial conformation, effectively "locking" the ring in a single dominant chair form.

Reaction Pathway Elucidation and Transition State Analysis for Transformations Involving this compound

Computational methods are invaluable for studying the mechanisms of chemical reactions. By mapping the PES connecting reactants to products, chemists can identify the lowest energy path and characterize the transition state (TS). nih.gov

For a hypothetical reaction involving this compound, such as N-alkylation, computational analysis would proceed as follows:

Geometry Optimization: The structures of the reactant (this compound), the reagent (e.g., methyl iodide), and the product (N-methyl-4-(2-methylbutyl)piperidinium iodide) would be optimized.

Transition State Search: A search for the transition state structure would be performed using methods like Synchronous Transit-Guided Quasi-Newton (STQN). The TS is a first-order saddle point on the PES, characterized by having exactly one imaginary vibrational frequency. nih.gov This imaginary frequency corresponds to the motion along the reaction coordinate (e.g., the formation of the N-C bond and the breaking of the C-I bond).

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy (Ea), a critical factor in determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be run from the transition state to confirm that it correctly connects the reactants and products on the potential energy surface.

This type of analysis provides a detailed, step-by-step view of the reaction mechanism, revealing bond-making and bond-breaking processes that are not directly observable experimentally.

Molecular Dynamics Simulations of this compound Systems

While quantum chemical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including their interactions with a solvent. nih.gov

An MD simulation of this compound would typically involve:

Placing a single molecule (or an ensemble of molecules) in a simulation box filled with a chosen solvent, such as water.

Assigning initial velocities to all atoms based on a target temperature.

Calculating the forces on each atom using a classical force field.

Solving Newton's equations of motion to update the positions and velocities of the atoms over a series of very small time steps (on the order of femtoseconds).

By analyzing the trajectory of the atoms over a simulation time of nanoseconds or longer, one can study:

Conformational Stability: MD simulations would confirm the overwhelming stability of the equatorial-chair conformation in a solution environment. The Root Mean Square Deviation (RMSD) of the molecule's backbone atoms would remain low, indicating no major conformational changes.

Solvent Interactions: The simulation would show how solvent molecules arrange themselves around the solute, particularly the formation of hydrogen bonds between the solvent (e.g., water) and the N-H group of the piperidine ring.

Local Dynamics: The flexibility of the 2-methylbutyl side chain could be analyzed, showing rotations around its single bonds.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A key application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm experimental results or to aid in the structural elucidation of unknown compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable way to calculate NMR shielding tensors, which are then converted to chemical shifts. researchgate.netnih.gov Calculations would be performed on the optimized geometry of the equatorial conformer. The predicted shifts would show distinct values for the axial and equatorial protons on the piperidine ring due to their different magnetic environments.

Table 3: Illustrative Predicted 1H and 13C NMR Chemical Shifts for this compound Chemical shifts (δ) are in ppm. These are hypothetical values for illustrative purposes.

Atom PositionPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)
N1-H~1.5-2.0-
C2/C6 (axial)~2.6~47
C2/C6 (equatorial)~3.1~47
C3/C5 (axial)~1.2~33
C3/C5 (equatorial)~1.8~33
C4 (axial)~1.4~38
C7 (CH2)~1.3~40
C8 (CH)~1.6~35

Vibrational Frequencies: A frequency calculation performed on the optimized structure yields the harmonic vibrational frequencies corresponding to the molecule's normal modes. q-chem.comnih.gov These frequencies can be directly compared to an experimental infrared (IR) or Raman spectrum. It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and the neglect of anharmonicity. acs.org The calculation would also confirm that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies.

Table 4: Selected Predicted Vibrational Frequencies for this compound Frequencies are in cm-1. These are hypothetical values for illustrative purposes.

Vibrational ModePredicted Frequency (cm-1)
N-H Stretch~3350
C-H Stretch (Alkyl)~2850-2960
CH2 Scissoring~1450
C-N Stretch~1100
Piperidine Ring Deformation~800-1000

Strategic Applications of 4 2 Methylbutyl Piperidine in Organic Synthesis and Materials Science

4-(2-Methylbutyl)piperidine as a Chiral Building Block in Asymmetric Synthesis

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, and the development of enantiomerically pure substituted piperidines is a significant goal in organic synthesis. Chiral building blocks are essential for this purpose, allowing for the construction of complex molecules with precise stereochemical control. rsc.orgportico.org

While there are established methods for creating chiral piperidines, such as asymmetric intramolecular Michael reactions rsc.org or copper-catalyzed cyclizative aminoboration to yield 2,3-disubstituted piperidines nih.gov, specific studies detailing the use of this compound as a chiral building block are not found in the reviewed literature. The synthesis of this compound in a chiral, non-racemic form would likely involve either the resolution of a racemic mixture or an asymmetric synthesis, for example, through the catalytic hydrogenation of a corresponding chiral 4-(2-Methylbutyl)pyridine precursor. The resulting chiral piperidine could then, in principle, serve as a foundational element in the asymmetric synthesis of more complex bioactive molecules.

Integration of the this compound Moiety into Complex Molecular Architectures

Role in Natural Product Synthesis as a Core Fragment

The piperidine skeleton is a core component of numerous natural product alkaloids, including piperine, coniine, and securinine. nih.govwikipedia.org The synthesis of these complex molecules often involves the construction of a substituted piperidine ring as a key step. nih.gov A review of known natural products did not identify any containing the specific this compound moiety. The synthesis of Securinega alkaloids, for instance, focuses on stereocontrolled modifications of the core piperidine ring, but this does not involve the specific alkyl substituent . nih.gov

Design of Functional Materials Incorporating Piperidine Scaffolds

Piperidine-containing compounds are attractive building blocks for the design of new functional materials, including bioactive films for drug delivery and polymers with specific physical properties. nih.govnih.gov For instance, piperidine-based sodium alginate/poly(vinyl alcohol) films have been prepared and show potential for antimicrobial applications. nih.gov Additionally, temperature-responsive polymers have been synthesized using piperidine carboxamide moieties. nih.gov There are no specific reports on the integration of this compound into such materials. Its incorporation could potentially modify the material's properties, such as hydrophobicity or thermal behavior, due to the nature of the alkyl side chain.

Contribution to Methodological Development in Heterocyclic Chemistry

The synthesis of 4-substituted piperidines is a significant topic in heterocyclic chemistry, with numerous methods developed for their preparation. nih.gov These methodologies are crucial for accessing the vast chemical space of piperidine-based compounds for drug discovery and other applications. nih.govnih.gov The synthesis of this compound would rely on these established methods, contributing to the broader understanding and application of heterocyclic chemistry.

Key synthetic strategies applicable to the formation of 4-alkylpiperidines include:

Catalytic Hydrogenation of Pyridines : This is one of the most common methods for producing piperidines. wikipedia.org The synthesis of this compound would involve the hydrogenation of the corresponding 4-(2-Methylbutyl)pyridine over a metal catalyst such as platinum oxide (PtO₂), rhodium, or palladium. asianpubs.orgresearchgate.netliverpool.ac.uk The development of catalysts that function under mild conditions and tolerate various functional groups represents a significant advance in this area. liverpool.ac.uk

Cyclization Reactions : Various intramolecular cyclization strategies can form the piperidine ring. These include reductive amination of δ-ketoamines, aza-Prins cyclizations, and intramolecular aza-Michael reactions. nih.govyoutube.comnih.gov These methods allow for the construction of the heterocyclic ring with control over substitution patterns.

Functionalization of Pre-existing Piperidine Rings : Another approach involves starting with a pre-formed piperidine ring, such as a 4-piperidone (B1582916), and introducing the desired substituent at the 4-position. youtube.comdtic.mil This can be achieved through reactions like the Wittig or Grignard reactions, followed by reduction of the resulting double bond or carbonyl group.

The table below summarizes common synthetic routes for 4-substituted piperidines, which would be applicable for the synthesis of this compound.

Synthetic MethodPrecursor TypeKey TransformationReference(s)
Catalytic Hydrogenation Substituted Pyridine (B92270)Reduction of the aromatic ring asianpubs.org, researchgate.net
Dieckmann Condensation Acyclic Diester/AmineIntramolecular cyclization followed by decarboxylation dtic.mil
Aza-Prins Cyclization Homoallylic AmineCyclization with an aldehyde youtube.com
Intramolecular aza-Michael Unsaturated AmineOrganocatalyzed cyclization nih.gov

These methods represent the ongoing development in heterocyclic chemistry, aiming for more efficient, selective, and cost-effective ways to produce valuable piperidine structures. nih.govrsc.org

Future Research Directions and Emerging Opportunities for 4 2 Methylbutyl Piperidine Chemistry

Development of Novel and More Efficient Synthetic Routes with Enhanced Sustainability

Traditional synthetic routes to substituted piperidines often involve harsh reaction conditions, expensive catalysts, and multiple steps, which can be environmentally taxing. nih.govbeilstein-journals.org Future research is geared towards developing greener, more efficient, and cost-effective methods for synthesizing 4-(2-methylbutyl)piperidine.

Another promising avenue is the use of biocatalysis . Enzymes, such as transaminases, can be employed for the asymmetric synthesis of chiral piperidines, offering high enantioselectivity under mild conditions. acs.org A recently developed two-step strategy combines biocatalytic carbon-hydrogen (C-H) oxidation, where enzymes selectively add hydroxyl groups to the piperidine (B6355638) ring, with radical cross-coupling to form new carbon-carbon bonds. medhealthreview.comtechnologynetworks.comrice.edu This modular approach significantly simplifies the construction of complex piperidines, potentially reducing a 17-step process to as few as 2-5 steps. medhealthreview.com

Heterogeneous catalysts, such as those based on cobalt or nickel nanoparticles, are also being developed for the hydrogenation of pyridine (B92270) precursors. nih.govmdpi.com These catalysts offer the advantages of easy separation and reusability, contributing to more sustainable and economical synthetic processes. nih.gov

Table 1: Comparison of Conventional vs. Emerging Synthetic Strategies for Substituted Piperidines

Feature Conventional Synthetic Routes Emerging Sustainable Routes
Solvents Often rely on volatile organic compounds (VOCs). Prioritize green solvents like water. nih.gov
Catalysts May use expensive and toxic heavy metals (e.g., Palladium). medhealthreview.com Employ biocatalysts, earth-abundant metals (e.g., Nickel, Cobalt), or non-toxic catalysts (e.g., SLS). nih.govgrowingscience.commedhealthreview.com
Reaction Steps Often multi-step, requiring purification of intermediates. Focus on one-pot, multi-component reactions to reduce steps. growingscience.com
Efficiency Can have lower atom economy and higher waste generation. Aim for high atom economy, efficiency, and cost-effectiveness. nih.govmedhealthreview.com
Stereoselectivity May require complex chiral auxiliaries or resolutions. High stereoselectivity can be achieved using biocatalysts or specific metal catalysts. nih.govacs.org

Exploration of Underexplored Reactivity Profiles and Novel Transformations of the Compound

Beyond improving its synthesis, future research will delve into the untapped reactive potential of the this compound molecule itself. A key area of exploration is the late-stage functionalization of the piperidine scaffold. This involves selectively modifying the existing molecule to create a diverse range of derivatives without having to rebuild the core structure from scratch.

A major focus is on C-H bond activation/functionalization . This powerful strategy allows for the direct conversion of strong C-H bonds into new C-C or C-heteroatom bonds, providing a direct route to novel analogues. nih.govacs.org Radical-mediated amine cyclization and other radical-based transformations are also being investigated to create complex polycyclic structures incorporating the piperidine ring. nih.govmdpi.com For instance, cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes has shown promise for producing various piperidines. nih.govmdpi.com

These advanced functionalization techniques will enable chemists to rapidly generate libraries of this compound derivatives. This diversity-oriented approach is crucial for screening and identifying new compounds with enhanced biological activities or novel material properties. hilarispublisher.com

Application of Advanced Computational Tools for Predictive Chemistry and Rational Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the rational design of molecules and the prediction of their properties before synthesis. For this compound, these tools offer the potential to accelerate discovery and reduce experimental costs.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop predictive models for the biological activity of piperidine derivatives. nih.govresearchgate.net By analyzing the relationship between the chemical structure and biological activity of a set of compounds, these models can predict the potency of new, unsynthesized analogues. nih.gov

Molecular docking and molecular dynamics simulations provide detailed insights into how a molecule like this compound or its derivatives might interact with biological targets, such as proteins or enzymes. rsc.orgnih.gov These simulations can reveal crucial binding interactions and help in the structure-based design of more potent and selective compounds. rsc.org

Furthermore, Density Functional Theory (DFT) calculations can be used to predict reaction outcomes and understand reaction mechanisms. nih.govnih.gov For example, DFT has been used to calculate the relative energies of diastereomers in photoredox-catalyzed reactions of piperidines, correlating well with experimentally observed ratios. nih.govacs.org This predictive power allows chemists to optimize reaction conditions and selectively target desired products.

Integration with Emerging Technologies in Organic Synthesis (e.g., Photoredox, Electrochemistry)

The integration of emerging technologies is set to revolutionize the synthesis and functionalization of piperidine compounds. Photoredox catalysis and electrochemistry, in particular, offer mild, efficient, and often novel reaction pathways.

Photoredox catalysis uses visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under gentle conditions. researchgate.net This technology has been successfully applied to the α-amino C-H arylation of highly substituted piperidines, providing products in good yields and with high diastereoselectivity. nih.govacs.orgnih.govchemrxiv.org This method is applicable to late-stage functionalization and opens up new avenues for creating complex derivatives of this compound. researchgate.net

Electrochemistry offers another green and powerful tool for synthesis. nih.gov By using electrons as a "reagent," electrochemical methods can avoid the need for chemical oxidants or reductants, thus minimizing waste. nih.gov Flow electrochemistry, in particular, allows for safe, scalable, and efficient synthesis. nih.govbeilstein-journals.org For example, the anodic α-methoxylation of N-formylpiperidine has been achieved efficiently in an electrochemical flow cell, providing a key intermediate for further functionalization. nih.gov Electroreductive cyclization has also been used to synthesize piperidine derivatives in a flow microreactor, offering good yields and scalability. beilstein-journals.orgresearchgate.net

Table 2: Overview of Emerging Technologies in Piperidine Synthesis

Technology Principle Advantages for this compound Chemistry
Photoredox Catalysis Uses visible light to generate radical intermediates via single-electron transfer. nih.govacs.org Enables novel C-H functionalization under mild conditions; high selectivity and functional group tolerance. nih.govchemrxiv.org
Electrochemistry Uses electrical current to drive oxidation and reduction reactions. nih.govbeilstein-journals.org Green and reagent-free; allows for precise control over reactions; scalable using flow reactors. nih.govresearchgate.net
Biocatalysis Employs enzymes to catalyze specific chemical transformations. acs.orgmedhealthreview.com High stereo- and regioselectivity; operates under mild, environmentally friendly conditions (e.g., in water). acs.orgmedhealthreview.com

Design of Next-Generation Functional Materials Utilizing the this compound Scaffold

The unique structural and electronic properties of the piperidine ring make it an attractive building block for the design of advanced functional materials. nih.gov Future research will likely explore the incorporation of the this compound scaffold into polymers, smart materials, and drug delivery systems.

The piperidine nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are key components in numerous pharmaceuticals. nih.govnih.gov Building on this, the this compound moiety could be integrated into larger molecular architectures to create next-generation therapeutics . For example, it could serve as a core scaffold for developing novel inhibitors of specific enzymes or antagonists for receptors implicated in diseases like cancer or Alzheimer's. nih.govnih.gov

Beyond medicine, the scaffold could be used in the development of smart materials . By attaching photo-responsive or pH-sensitive groups, materials incorporating the this compound unit could be designed to change their properties in response to external stimuli. Such materials could have applications in targeted drug delivery, where a therapeutic agent is released only at a specific site in the body, or in the creation of advanced sensors. mdpi.com The development of 3D scaffolds for nano-based chemotherapeutics delivery is an emerging area where functionalized piperidine units could play a role in creating biocompatible and targeted delivery platforms. mdpi.com

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